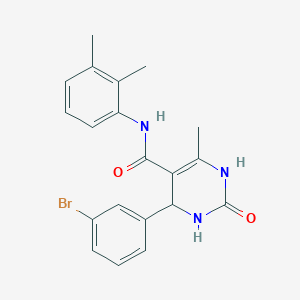

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(3-Bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound ID: 3591-0106) is a tetrahydropyrimidine derivative with a molecular formula of C₂₀H₂₀BrN₃O₂ and a molecular weight of 414.3 g/mol. Key physicochemical properties include a logP of 3.9894, hydrogen bond acceptors/donors count of 4/3, and a polar surface area of 58.085 Ų .

Properties

IUPAC Name |

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLILWPSEEIPTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group , a dimethylphenyl group , and a tetrahydropyrimidine ring . The molecular formula is , and it has a molecular weight of approximately 404.31 g/mol. The presence of halogen substituents and aromatic rings suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.31 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 66 µM to lower values depending on the specific structure and substituents present .

Antitumor Activity

The tetrahydropyrimidine scaffold is recognized for its antitumor potential. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human tumor cells such as HepG2 and KB cells, exhibiting selective cytotoxicity . The mechanism often involves the disruption of DNA synthesis or interference with cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid metabolism.

- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the bromophenyl or dimethylphenyl groups can significantly enhance or diminish antimicrobial and antitumor activities. For instance, small hydrophobic substituents have been shown to increase activity against Gram-positive bacteria .

Case Studies

- Antibacterial Screening : A study screened various pyrimidine derivatives for antibacterial activity against S. aureus and E. coli. Compounds with halogen substitutions demonstrated higher inhibition rates compared to their non-substituted counterparts .

- Antitumor Evaluation : In another investigation, tetrahydropyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antitumor properties due to increased lipophilicity and better membrane penetration .

Scientific Research Applications

The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of molecules known for their diverse applications in medicinal chemistry and material science. This article explores its scientific research applications, highlighting relevant studies and findings.

Chemical Properties and Structure

This compound features a tetrahydropyrimidine core, which is known for its biological activity. The presence of the bromophenyl and dimethylphenyl substituents enhances its potential interactions with biological targets.

Molecular Formula

- C : 20

- H : 22

- Br : 1

- N : 2

- O : 1

Anticancer Activity

Research has demonstrated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures showed potent inhibition against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Tetrahydropyrimidines have also been investigated for their antimicrobial activity. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that the presence of halogenated phenyl groups may enhance antimicrobial efficacy.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as kinases and proteases. Compounds like this one have been shown to act as inhibitors in biochemical pathways relevant to cancer and inflammatory diseases.

Polymer Chemistry

The compound's structure allows it to act as a building block for synthesizing more complex polymers. Research indicates that incorporating tetrahydropyrimidine units into polymer chains can enhance thermal stability and mechanical properties.

UV Absorption

Due to the presence of aromatic rings, this compound may also serve as an effective UV absorber in coatings and plastics. Its ability to absorb UV light can protect materials from degradation due to sunlight exposure.

Biological Testing

In a notable case study, researchers evaluated the biological activity of a series of tetrahydropyrimidine derivatives, including the target compound. The results showed promising anticancer activity against human breast cancer cells (MCF-7), with IC50 values indicating effective potency compared to standard chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents on the phenyl rings, heteroatoms (e.g., oxo vs. thioxo), and carboxamide modifications. Key examples include:

Bromophenyl Derivatives

- 4-(2-Bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9c) : Replaces the 3-bromophenyl group with 2-bromophenyl and substitutes the oxo group with thioxo. This compound exhibits a higher melting point (281–283°C) compared to typical oxo derivatives, suggesting enhanced crystallinity due to sulfur’s larger atomic radius and stronger intermolecular interactions .

- 4-(4-Bromophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9a): Features a para-bromophenyl group and a simple phenyl carboxamide.

Oxo vs. Thioxo Derivatives

- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replaces the carboxamide with an ethyl ester and introduces a thioxo group. The thioxo moiety increases electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .

Carboxamide Modifications

- 4-(3-((2,6-Dimethylbenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (20): Incorporates a 2,6-dimethylbenzylamine group and an indazolyl substituent.

- N-(4-Ethoxyphenyl)-4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide : Substitutes the 2,3-dimethylphenyl group with a 4-ethoxyphenyl, introducing an electron-donating ethoxy group that could modulate electronic properties and metabolic stability .

Physicochemical Properties

Key Observations :

- Thioxo derivatives (e.g., 9c) generally exhibit higher melting points than oxo analogues, likely due to stronger van der Waals interactions .

Key Observations :

- Solvent-free fusion (e.g., for 9c) achieves higher yields (76%) compared to multi-step couplings (e.g., 20 at 23%) .

- Carboxamide formation using HATU/DIEA (e.g., 12a) provides moderate to high yields (78%) under mild conditions .

Cytotoxicity

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits IC₅₀ values of 15.7 μM (cytochrome c oxidase inhibition) and 314.3 μM (antitumor activity), indicating moderate potency .

Key Observations :

- The target compound’s 2,3-dimethylphenyl group may enhance membrane permeability compared to simpler aryl substituents .

Q & A

Basic Question: What are the recommended synthetic routes for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via modified Biginelli or Hantzsch-type multicomponent reactions. A typical approach involves:

- Reactants : 3-bromobenzaldehyde, 2,3-dimethylaniline, urea/thiourea derivatives, and β-keto esters under acidic catalysis (e.g., HCl or Lewis acids like FeCl₃) .

- Optimization : Microwave-assisted synthesis (100–120°C, 30–60 min) improves yield and reduces side products compared to conventional reflux (12–24 hrs). Solvent choice (ethanol, acetic acid) and stoichiometric ratios (1:1:1 for aldehyde:amine:urea) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic Question: How should spectroscopic characterization be performed to confirm the structure and purity of the compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR :

- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.8 ppm, aromatic protons) and 2,3-dimethylphenyl groups (δ 2.2–2.5 ppm, methyl groups). The tetrahydropyrimidine ring protons appear as distinct multiplets (δ 3.5–5.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- X-ray Crystallography : Determines crystal packing, bond angles (e.g., C9–C10–C11 ≈ 113.44°), and hydrogen-bonding networks (N–H···O interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 440–450 Da) and detects halogen isotopes (e.g., bromine isotopic pattern) .

Advanced Question: What computational strategies can predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize force fields for bromine and methyl groups to account for van der Waals interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) and binding free energies (MM-PBSA) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with controls for solvent effects (DMSO ≤ 0.1%) .

- Metabolic Stability : Test in liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of methyl groups) that may explain variability in vivo vs. in vitro .

- Structural Analog Comparison : Compare with analogs like N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to isolate substituent-specific effects (e.g., bromine’s role in membrane permeability) .

Advanced Question: What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

Methodological Answer:

- Fragment-Based Drug Design : Replace the 3-bromophenyl group with bioisosteres (e.g., 3-chlorophenyl or 3-trifluoromethylphenyl) to modulate steric and electronic effects .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays (KINOMEscan) to identify off-target inhibition .

- Covalent Docking : If the compound has reactive groups (e.g., α,β-unsaturated carbonyl), simulate covalent adduct formation with catalytic cysteine residues .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., a specific kinase) to confirm phenotype rescue upon compound treatment .

- Thermal Proteome Profiling (TPP) : Identify target engagement by measuring protein thermal stability shifts in lysates treated with the compound .

- In Vivo PET Imaging : Radiolabel the compound with ¹⁸F or ¹¹C to track biodistribution and target binding in animal models .

Advanced Question: What analytical methods address challenges in polymorph identification during crystallization?

Methodological Answer:

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic phases (e.g., differences in 2θ ≈ 10–30°) .

- DSC/TGA : Monitor melting points (ΔH fusion) and thermal decomposition profiles to distinguish hydrates/solvates .

- Raman Spectroscopy : Identify subtle conformational changes (e.g., C=O stretching shifts from 1680 → 1660 cm⁻¹ in anhydrous vs. hydrated forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.